![molecular formula C13H19NO B13274341 2-{1-[(Cyclopropylmethyl)amino]propyl}phenol](/img/structure/B13274341.png)
2-{1-[(Cyclopropylmethyl)amino]propyl}phenol
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Overview
Description
2-{1-[(Cyclopropylmethyl)amino]propyl}phenol is a chiral aminophenol derivative characterized by a phenolic core substituted with a propylamine side chain bearing a cyclopropylmethyl group. Its synthesis typically involves condensation of a cyclopropylmethylamine derivative with a ketophenol precursor, followed by reduction using agents like sodium borohydride . The cyclopropylmethyl group introduces conformational rigidity, which may enhance catalytic efficiency or receptor-binding specificity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(Cyclopropylmethyl)amino]propyl}phenol typically involves the reaction of cyclopropylmethylamine with a suitable phenolic precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. The industrial process also includes purification steps such as distillation and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-{1-[(Cyclopropylmethyl)amino]propyl}phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include quinones, alcohols, and substituted derivatives of the original compound .
Scientific Research Applications
2-{1-[(Cyclopropylmethyl)amino]propyl}phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{1-[(Cyclopropylmethyl)amino]propyl}phenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with proteins and enzymes, affecting their activity. The cyclopropylmethylamino group can interact with receptors and ion channels, modulating their function. These interactions lead to various biological effects, which are the subject of ongoing research .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2-{1-[(Cyclopropylmethyl)amino]propyl}phenol can be contextualized against related compounds through the following analysis:
Structural Analogues and Substituent Effects
Key Comparative Insights
Steric and Electronic Effects
- Cyclopropylmethyl vs. Dicyclopropylmethyl (Entry 1 vs. In contrast, the monocyclopropylmethyl group in the target compound balances rigidity and reactivity .
- Halogenated Derivatives (Entries 2, 3, 5): The iodine substituent in and chlorine in introduce electron-withdrawing effects, altering electronic density on the phenol ring. This may affect hydrogen-bond strength and catalytic activity. The 4-chloro derivative in demonstrates strong intramolecular O–H⋯N bonding (2.647 Å), a critical feature for stabilizing transition states in asymmetric reactions .
Hydrogen Bonding and Conformational Rigidity
- The target compound’s hypothesized intramolecular O–H⋯N bond (analogous to ) could enhance stability and enantioselectivity in catalytic applications.
- Compounds with bulky substituents (e.g., cyclopentyl in ) exhibit restricted rotational freedom, favoring specific molecular conformations.
Pharmacological Potential
Biological Activity
The compound 2-{1-[(Cyclopropylmethyl)amino]propyl}phenol, often categorized under phenolic compounds, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.
Chemical Structure and Properties
This compound features a phenolic ring substituted with a cyclopropylmethyl amino group. This unique structure may influence its interaction with biological targets, particularly receptors involved in neurotransmission and inflammation.
Antimicrobial Properties
Research indicates that phenolic compounds exhibit notable antimicrobial activity. For instance, derivatives of phenolic compounds have been functionalized to enhance their bioactivity against various pathogens. The structural modifications often lead to improved solubility and bioavailability, which are critical for effective antimicrobial action .
Table 1: Antimicrobial Activity of Phenolic Derivatives
Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|---|
CAR-1 | C. albicans | 5 μg/mL |
CAR-2 | E. coli | 10 μg/mL |
CAR-3 | S. aureus | 15 μg/mL |
Neuropharmacological Effects
The compound's potential as a neuropharmacological agent is supported by studies on similar phenolic structures that demonstrate inhibition of key enzymes involved in neurodegenerative diseases. For instance, derivatives have shown significant inhibition of acetylcholinesterase, suggesting potential applications in treating Alzheimer's disease .
Table 2: Enzyme Inhibition by Phenolic Compounds
Compound | Enzyme | Inhibition (%) at 10 μM |
---|---|---|
Compound A | Acetylcholinesterase | 75% |
Compound B | Carbonic anhydrase | 65% |
Compound C | α-glycosidase | 70% |
The biological activity of this compound may be attributed to its ability to interact with various receptors and enzymes:
- Opioid Receptors : Similar compounds have been investigated for their interactions with μ-opioid receptors (MOR), showing potential as analgesics or antagonists in pain management .
- Inflammatory Pathways : Phenolic compounds can modulate inflammatory responses by inhibiting pro-inflammatory cytokines, which is crucial in conditions like arthritis and other inflammatory diseases .
Case Studies
- Antimicrobial Efficacy : A study demonstrated that a related phenolic compound significantly reduced biofilm formation in E. coli, indicating the potential of structural analogs like this compound to combat bacterial resistance .
- Neuroprotective Effects : In vitro studies on similar compounds showed promising results in protecting neuronal cells from oxidative stress, suggesting a possible application in neuroprotection and cognitive enhancement therapies .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 2-{1-[(Cyclopropylmethyl)amino]propyl}phenol, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via condensation of a cyclopropylmethylamine precursor with a substituted phenol derivative, followed by reduction (e.g., NaBH₄ in THF/ethanol). Key steps include optimizing stoichiometry, solvent polarity, and temperature. For example, describes a similar synthesis where methanol was used as the solvent for condensation, and NaBH₄ reduction was performed at 273 K to minimize side reactions. Reaction monitoring via TLC or HPLC is critical for yield optimization .
Q. Which analytical techniques are most effective for characterizing the structural and stereochemical properties of this compound?
- Methodology :
- NMR Spectroscopy : ¹H and ¹³C NMR can confirm connectivity and detect chiral centers. For instance, in analogous compounds, chemical shifts near δ 1.2–2.8 ppm indicate cyclopropane protons, while aromatic protons appear at δ 6.5–7.5 ppm .
- X-ray Crystallography : Resolves absolute configuration and intramolecular interactions (e.g., hydrogen bonds). reports a dihedral angle of 33.18° between aromatic rings in a related structure, highlighting steric effects .
- HRMS : Validates molecular weight and purity (e.g., m/z calculated vs. observed deviations < 2 ppm) .
Q. What thermodynamic data are available for this compound, and how can they inform stability assessments?
- Methodology : Thermochemical parameters like ΔfH° (enthalpy of formation) are critical. provides condensed-phase thermochemistry data for phenolic derivatives (e.g., ΔfH°liquid = -251.3 kJ/mol), which can be extrapolated using group contribution methods. Differential scanning calorimetry (DSC) can experimentally determine melting points and decomposition temperatures .
Q. How does the compound’s solubility vary across solvents, and what strategies improve bioavailability in biological assays?
- Methodology : Solubility can be tested in DMSO, ethanol, and aqueous buffers (e.g., phosphate saline). Co-solvency (e.g., PEG-400) or nanoformulation (liposomes) may enhance bioavailability. ’s environmental studies suggest logP values can predict partitioning behavior, with higher logP indicating lipophilicity .
Q. What preliminary biological screening approaches are used to evaluate its pharmacological potential?
- Methodology :
- In vitro assays : Receptor binding studies (e.g., serotonin 5-HT₂C in ) using radioligands or fluorescence polarization.
- Antimicrobial testing : Disk diffusion or microdilution assays against Gram-positive/negative strains.
- Cytotoxicity : MTT assays on human cell lines (IC₅₀ values) .
Advanced Research Questions
Q. How do stereochemical variations (e.g., R vs. S configurations) impact the compound’s biological activity and receptor selectivity?
- Methodology : Enantiomers can be resolved via chiral chromatography (e.g., Chiralpak AD-H column) and tested in functional assays. highlights that R,R configurations in similar compounds form intramolecular hydrogen bonds (O–H⋯N, 2.647 Å), altering binding affinity to targets like 5-HT receptors. Computational docking (AutoDock Vina) can model stereospecific interactions .
Q. What environmental degradation pathways are predicted for this compound, and how do abiotic/biotic factors influence its persistence?
- Methodology : Apply OECD guidelines for hydrolysis (pH 4–9), photolysis (UV-Vis exposure), and biodegradation (OECD 301F). ’s INCHEMBIOL project framework suggests using HPLC-MS to track degradation products and QSAR models to estimate half-lives in soil/water .
Q. How can contradictory data on the compound’s thermodynamic stability be resolved?
- Case Study : Conflicting ΔfH° values may arise from impurities or measurement techniques. Replicate experiments using bomb calorimetry and compare with computational results (Gaussian software, DFT calculations). ’s data (ΔfH°liquid = -251.3 kJ/mol) should be cross-validated with gas-phase measurements .
Q. What mechanistic insights explain its role as a functionally selective receptor modulator?
- Methodology : Use FRET-based assays or cryo-EM to study conformational changes in target receptors (e.g., 5-HT₂C). shows that N-substituted cyclopropylmethylamines induce biased signaling via β-arrestin recruitment vs. G-protein pathways. Mutagenesis studies (e.g., Ala scanning) can identify critical binding residues .
Q. How can machine learning optimize the synthesis and activity of derivatives?
- Methodology : Train models on datasets of reaction conditions (temperature, catalysts) and bioactivity (IC₅₀, Ki). Use open-source tools like RDKit for feature extraction. For example, random forest models could predict optimal NaBH₄ concentrations for reduction steps, reducing trial-and-error synthesis .
Properties
Molecular Formula |
C13H19NO |
---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
2-[1-(cyclopropylmethylamino)propyl]phenol |
InChI |
InChI=1S/C13H19NO/c1-2-12(14-9-10-7-8-10)11-5-3-4-6-13(11)15/h3-6,10,12,14-15H,2,7-9H2,1H3 |
InChI Key |
AEEPMYXDCKQREQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1O)NCC2CC2 |
Origin of Product |
United States |
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